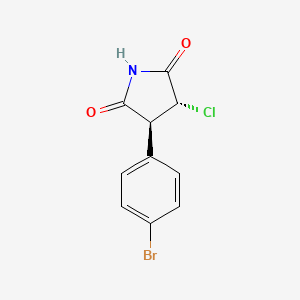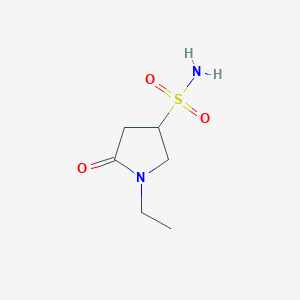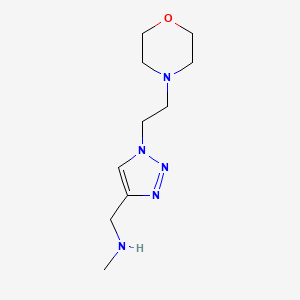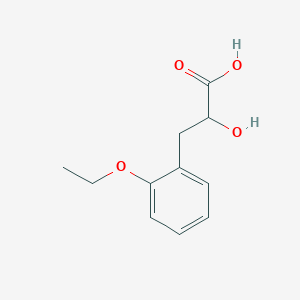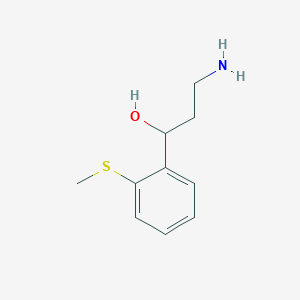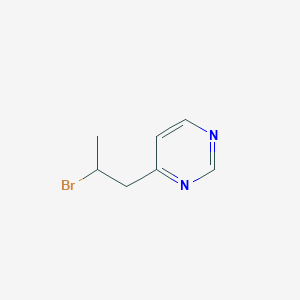
4-(2-Bromopropyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromopropyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a bromopropyl group attached to the fourth position of the pyrimidine ring, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromopropyl)pyrimidine typically involves the reaction of pyrimidine with 2-bromopropane under specific conditions. One common method includes:
Reactants: Pyrimidine and 2-bromopropane.
Catalysts: Often, a base such as potassium carbonate is used.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is commonly employed.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Reaction Time: The reaction may take several hours to complete.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Bromopropyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in solvents such as ethanol or DMF.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Substitution Reactions: Products include azido, thio, or alkoxy derivatives of pyrimidine.
Coupling Reactions: Products are often biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
4-(2-Bromopropyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials science for creating specialized polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-(2-Bromopropyl)pyrimidine exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes.
Comparación Con Compuestos Similares
4-(2-Chloropropyl)pyrimidine: Similar structure but with a chlorine atom instead of bromine.
4-(2-Iodopropyl)pyrimidine: Contains an iodine atom, offering different reactivity.
4-(2-Fluoropropyl)pyrimidine: Features a fluorine atom, providing unique chemical properties.
Uniqueness: 4-(2-Bromopropyl)pyrimidine is unique due to the specific reactivity of the bromine atom, which allows for versatile chemical transformations. Its intermediate size and reactivity make it a valuable compound in various synthetic applications.
Propiedades
Fórmula molecular |
C7H9BrN2 |
|---|---|
Peso molecular |
201.06 g/mol |
Nombre IUPAC |
4-(2-bromopropyl)pyrimidine |
InChI |
InChI=1S/C7H9BrN2/c1-6(8)4-7-2-3-9-5-10-7/h2-3,5-6H,4H2,1H3 |
Clave InChI |
YNSYPXCBJGKJOW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=NC=NC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


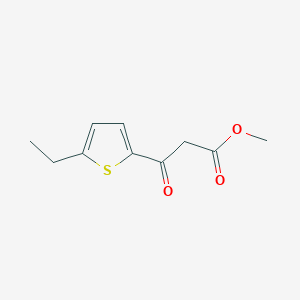
![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)

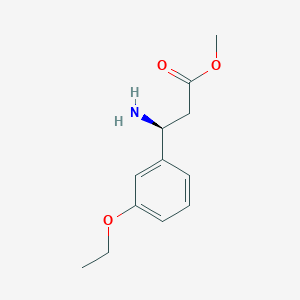
![9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)
